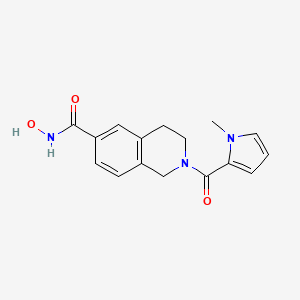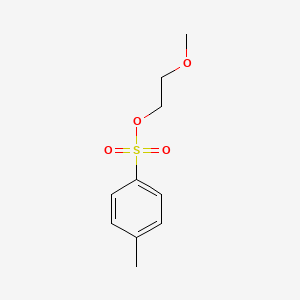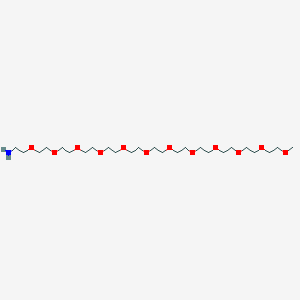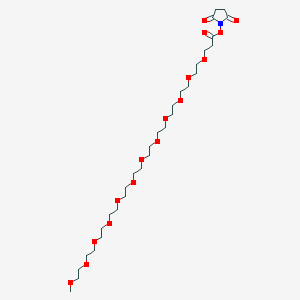
MPI_5a
描述
MPI_5a is an effective and selective inhibitor of HDAC6 . It weakly inhibits other HDAC isoforms and also inhibits acyl-tubulin accumulation in cells . The IC50 values are 36 nM for HDAC6 and 210 nM for acyl-tubulin accumulation .
Molecular Structure Analysis
The molecular formula of MPI_5a is C16H17N3O3 . It has a molecular weight of 299.32 .Physical And Chemical Properties Analysis
MPI_5a is a liquid at room temperature . It has a molecular weight of 299.32 and a molecular formula of C16H17N3O3 . The product is recommended to be stored at -20°C .科学研究应用
科学应用中的Web服务
MPI_5a由于诸如防火墙限制和数据异构性等限制,不适用于跨管理域的应用。然而,使用Web服务的新方法可以促进科学应用在分布式环境中的运行。这种方法允许在支持Web服务的任何平台上执行MPI应用(Puppin, Tonellotto, & Laforenza, 2005)。
神经科学研究
在神经科学领域,MPI_5a起到了关键作用。例如,一项研究将再生放大多光子显微镜(RAMM)与基因编码的钙指示剂相结合,将多光子成像(MPI)的能力扩展到小鼠体感皮层更深层。这种方法允许记录层5的神经元活动,比以前的方法深得多(Mittmann et al., 2011)。
用于MPI的纳米粒子优化
在纳米技术领域,通过优化超顺磁性纳米粒子的核心尺寸,增强了MPI_5a的灵敏度和空间分辨率。这种优化导致磁性粒子成像(MPI)的显着改善,实现了非常低的检测阈值和亚毫米级的空间分辨率(Ferguson, Minard, & Krishnan, 2009)。
气候系统变异性
马克斯·普朗克研究所大型集合(MPI‐GE)为气候系统变异性提供了独特的见解。这个大型气候模型集合有助于区分强迫气候变化响应和内部变异性,提供了对这两个元素的精确量化。这个大型集合对于研究不同气候情景并了解它们对大气环流和海平面气压的影响至关重要(Maher et al., 2019)。
高性能计算和MPI库
在高性能计算中,MPI库对于天气预报和地震模拟等科学应用至关重要。MVAPICH项目突出了高性能计算(HPC)研究向高性能MPI库的转变,展示了它在HPC社区中的重要作用(Panda, Subramoni, Chu, & Bayatpour, 2020)。
流体动力学和MPI
GASFLOW-MPI,一种计算流体动力学工具,利用MPI进行湍流流动的大涡模拟。这个工具用于模拟核电厂容器中的热水力现象,展示了MPI在这类科学和工程应用中的重要性(Zhang, Li, Xiao, & Jordan, 2017)。
MPI成像的未来方向
在生物医学成像领域,MPI正在发展,研究重点放在定制纳米粒子上,以增强MPI的性能。这些进展被视为疾病诊断、植入物监测和图像引导治疗的潜在突破(Panagiotopoulos et al., 2015)。
安全和危害
属性
IUPAC Name |
N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQAQGDSGCGFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














